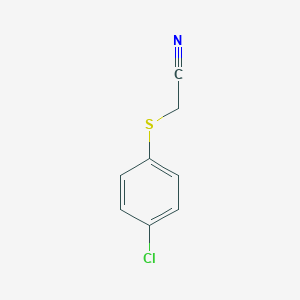

(4-Chlorophenylthio)acetonitrile

Vue d'ensemble

Description

(4-Chlorophenylthio)acetonitrile is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and derivatives are extensively studied. These studies involve the synthesis, molecular structure analysis, and chemical reactions of compounds that are structurally similar or related to (4-Chlorophenylthio)acetonitrile.

Synthesis Analysis

The synthesis of related compounds to (4-Chlorophenylthio)acetonitrile has been reported using various starting materials and conditions. For instance, an alternative method for the synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile, which shares a similar acetonitrile group and a chlorophenyl moiety, was developed using 3-(4-chlorophenyl)-3-oxopropanenitrile and carbon disulfide as starting materials, achieving a 75% overall yield . Additionally, the synthesis of optically active 4-hydroxyalk-2-enenitriles from optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine in acetonitrile has been described, yielding products with good optical and chemical yields .

Molecular Structure Analysis

The molecular structure of compounds related to (4-Chlorophenylthio)acetonitrile has been elucidated using techniques such as single crystal X-ray structures. For example, the stereochemistry of the exocyclic ethene bond in (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile was confirmed through this method . Furthermore, the structure of a 1:1 adduct of 2-(4-chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid with acetonitrile was determined, revealing a short intramolecular S...O interaction .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to (4-Chlorophenylthio)acetonitrile has been explored in various contexts. The ring transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-5-carbonitriles has been achieved in good to excellent yields, with mechanisms and side product formations discussed . Additionally, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture has been studied, leading to the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers synthesized from monomers related to (4-Chlorophenylthio)acetonitrile have been investigated. For instance, polycationic polythiophene films with high conjugation length, conductivity, and solubility in organic solvents such as acetonitrile were produced through anodic coupling of (4H-cyclopentadithien-4-yl)alkylammonium salts . The electrical conductivity of unsubstituted polythiophene synthesized in a binary organic solvent system containing acetonitrile was significantly higher than that obtained in only acetonitrile or aqueous medium, demonstrating the influence of the polymerization medium on the material's properties .

Applications De Recherche Scientifique

Polymer Synthesis and Conductivity

- Conjugated Polythiophenes : Anodic coupling of related compounds in acetonitrile produces polycationic polythiophene films with high conductivity and solubility in organic solvents (Zotti et al., 2001).

- Synthesis of Unsubstituted Polythiophene : Dichloromethane and acetonitrile, containing thiophene and oxidant respectively, are used for oxidative synthesis, enhancing electrical conductivity (Jeon et al., 2010).

- Electropolymerization of Thiophene : Research shows that thiophene electropolymerization in acetonitrile leads to polythiophene films with varying properties depending on preparation conditions (Kabasakaloḡlu et al., 1999).

Electrochemical Applications

- Anodic Fluorination : Anodic fluorination of related compounds in acetonitrile demonstrates marked solvent effects on electrochemical fluorination (Suzuki & Fuchigami, 2004).

- Photoelectrochemical CO2 Reduction : Third-generation polythiophenes, used in CO2-saturated acetonitrile solutions, indicate potential industrial applications in photoelectrochemical reduction of CO2 (Apaydin et al., 2016).

- Electrochemical Copolymerization : Research on electrochemical copolymerization in acetonitrile containing lithium perchlorate shows potential for creating polymers with good thermal stability and high conductivity (Xu et al., 2005).

Chromatographic Techniques

- Liquid-Liquid Partition Chromatography : Acetonitrile is utilized as the stationary phase in chromatography for the separation of various compounds (Corbin et al., 1960).

Miscellaneous Applications

Hydrolysis and Formation of Adducts : The hydrolysis of related compounds in acetonitrile results in the formation of specific acid adducts, indicating chemical reactivity and potential in synthesis processes (Leban et al., 1997).

Photoelectrochemical Dechlorination : Studies in acetonitrile solutions at platinum electrodes show potential for dechlorination of chlorophenols, suggesting applications in environmental remediation (Davies et al., 2002).

Safety And Hazards

“(4-Chlorophenylthio)acetonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . In case of ingestion, it is advised to call a poison center or doctor/physician .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXBUVDTYAPXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380886 | |

| Record name | [(4-Chlorophenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenylthio)acetonitrile | |

CAS RN |

18527-19-0 | |

| Record name | [(4-Chlorophenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

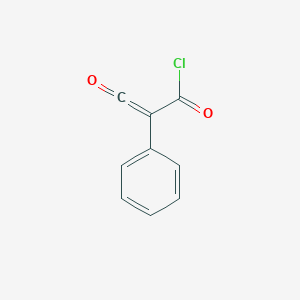

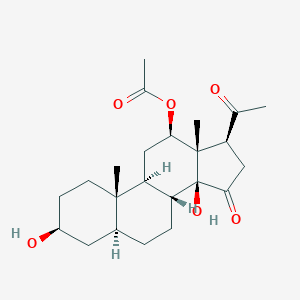

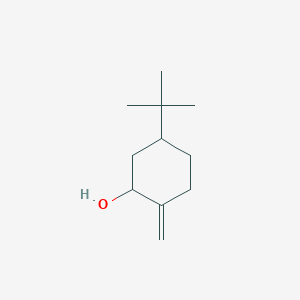

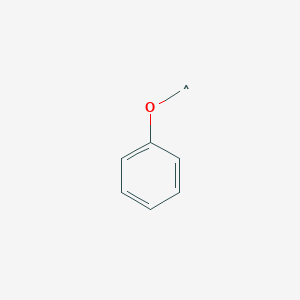

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)